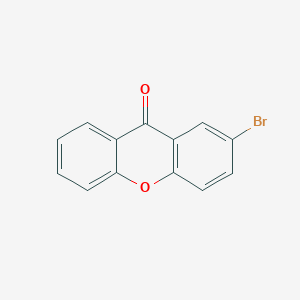

2-bromo-9H-xanthen-9-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQUGFRRGGOYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408008 | |

| Record name | 2-bromo-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-31-2 | |

| Record name | 2-bromo-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-9-XANTHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-9H-xanthen-9-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-bromo-9H-xanthen-9-one (CAS No: 56341-31-2). This key synthetic intermediate is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and the unique photophysical and biological properties of its derivatives. This document consolidates critical technical information, including detailed spectroscopic data, synthetic protocols, and an exploration of its utility in developing novel molecular entities.

Introduction

This compound is a halogenated derivative of the xanthone scaffold, a heterocyclic system characterized by a dibenzo-γ-pyrone framework. The presence of the bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. The inherent photophysical properties of the xanthone core, combined with the potential for diverse functionalization, have positioned this compound as a compound of interest for the development of fluorescent probes, photoactive materials, and biologically active agents. This guide aims to provide a detailed technical resource for researchers and professionals working with this versatile compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and other applications.

General Properties

| Property | Value | Source(s) |

| CAS Number | 56341-31-2 | [1] |

| Molecular Formula | C₁₃H₇BrO₂ | [1][2] |

| Molecular Weight | 275.10 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Purity | Typically ≥98% | [1] |

| Storage | Ambient temperature, in a dry, dark place | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

The proton NMR spectrum provides key information about the arrangement of hydrogen atoms in the molecule.

-

¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.47 (s, 1H), 6.50 (s, 1H), 4.58 (s, 2H), 3.96 (s, 3H), 3.88 (s, 3H).

Note: The provided ¹H NMR data from one source appears inconsistent with the expected structure of this compound and may correspond to a different compound or derivative. A typical aromatic spectrum would be expected.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing insight into the carbon skeleton.

-

Predicted ¹³C NMR Chemical Shifts: Due to the lack of readily available experimental data, a prediction of the ¹³C NMR chemical shifts is provided based on computational models and known substituent effects on the xanthone scaffold. The carbonyl carbon is expected to resonate in the range of 175-185 ppm. The aromatic carbons will appear between 110 and 160 ppm, with the carbon bearing the bromine atom shifted to a lower field.

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1660 | C=O (ketone) stretch | Strong |

| ~1600, ~1450 | C=C (aromatic) stretch | Medium-Strong |

| ~1250 | C-O-C (ether) asymmetric stretch | Strong |

| ~800-900 | C-H (aromatic) out-of-plane bend | Medium-Strong |

| ~600-700 | C-Br stretch | Medium |

Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern.

-

Expected Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 274 and 276, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Key Fragmentation Pattern: A prominent fragment is expected from the loss of the bromine atom, followed by the loss of carbon monoxide (CO).

Synthesis and Purification

The synthesis of this compound can be achieved through the electrophilic bromination of the parent 9H-xanthen-9-one.

Electrophilic Bromination of 9H-xanthen-9-one

This protocol describes a general method for the bromination of an activated aromatic ring using N-bromosuccinimide (NBS), a common and relatively safe brominating agent.

dot

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H-xanthen-9-one (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with water to remove any remaining acid and succinimide.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The bromine atom on the xanthone scaffold provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate 2-substituted xanthone derivatives.

dot

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki Coupling:

-

Reaction Setup: To a sealable reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents), and a suitable base (e.g., sodium carbonate, potassium phosphate).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Other Cross-Coupling Reactions

The reactivity of the bromine atom also allows for other important transformations, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding the synthetic utility of this building block.

Applications in Research and Development

Derivatives of this compound have shown promise in several areas of research, primarily driven by the biological and photophysical properties of the resulting molecules.

Medicinal Chemistry

The xanthone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The ability to functionalize the 2-position of the xanthone core via the bromo substituent allows for the systematic exploration of structure-activity relationships (SAR).

-

Anticancer Agents: Various substituted xanthones have been investigated for their potential as anticancer agents.[4]

-

Antimicrobial Agents: Derivatives of xanthones have also demonstrated antibacterial and antifungal properties.

Materials Science

The rigid, planar structure and inherent fluorescence of the xanthone core make it an attractive scaffold for the development of advanced materials.

-

Fluorescent Probes and Dyes: The introduction of different substituents at the 2-position can modulate the photophysical properties of the xanthone, leading to the development of novel fluorescent dyes and sensors.[2]

-

Photoinitiators: The ability of the xanthone moiety to generate radicals under light exposure makes it useful in the development of photoinitiators for polymerization processes.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined chemical properties and the reactivity of the bromine atom facilitate the construction of a diverse library of xanthone derivatives. The continued exploration of these derivatives is expected to lead to the discovery of new molecules with significant applications in medicinal chemistry, materials science, and beyond. This technical guide serves as a foundational resource to aid researchers in harnessing the full potential of this important synthetic intermediate.

References

An In-Depth Technical Guide to 2-bromo-9H-xanthen-9-one: A Keystone Intermediate in Synthesis

Introduction: The Strategic Importance of the Xanthenone Scaffold

In the landscape of modern organic synthesis and drug discovery, certain molecular scaffolds emerge as exceptionally versatile and valuable. 2-bromo-9H-xanthen-9-one, a halogenated derivative of the xanthenone core, represents one such pivotal building block. Its rigid, planar, tricyclic structure, combined with the synthetically versatile bromine "handle," makes it a highly sought-after intermediate for creating complex molecules with tailored biological and photophysical properties.[1][2]

The xanthenone nucleus itself is a privileged structure, found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including antitumor, antimicrobial, and neuroprotective effects.[3][4] The introduction of a bromine atom at the 2-position unlocks the potential for a vast range of chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in cutting-edge research, designed for scientists and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, providing a reliable reference for laboratory use.

| Property | Value | Source |

| CAS Number | 56341-31-2 | [5] |

| Molecular Formula | C₁₃H₇BrO₂ | [5] |

| Molecular Weight | 275.10 g/mol | [6] |

| Appearance | Off-white to white solid/powder | [6][7] |

| Purity | Typically ≥98% | [5] |

| Storage | Room temperature, in a dry, dark place | [1] |

Spectroscopic Data for Structural Verification:

| Technique | Key Data Points | Source |

| ¹H NMR (400 MHz) | δ = 8.45–8.41 (m, 1H), 8.31 (dd, J = 8.0, 1.8 Hz, 1H), 7.82–7.70 (m, 2H), 7.51–7.45 (m, 1H), 7.43–7.35 (m, 2H) ppm | [7] |

| ¹³C NMR (101 MHz) | δ = 176.1, 156.1, 155.0, 137.8, 135.3, 129.3, 126.9, 124.4, 123.2, 121.6, 120.1, 118.2, 117.2 ppm | [7] |

| Mass Spec (GC-EI) | Exact Mass: 273.962942 g/mol | [6] |

Synthesis of this compound

The most common and effective route to xanthenone scaffolds is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether, followed by an acid-catalyzed intramolecular cyclization.[8][9] This classic method provides a reliable pathway to the core structure.

Detailed Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a two-step synthesis adapted from established methodologies for forming the xanthenone core.

Step 1: Synthesis of 2-(4-bromophenoxy)benzoic acid (Ullmann Condensation)

-

Reagent Setup: In a nitrogen-flushed round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-bromophenol (1.1 equivalents), potassium carbonate (K₂CO₃, 2.5 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).

-

Solvent and Reaction: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of solvent is critical for reaching the high temperatures required for the Ullmann reaction.[8]

-

Heating: Heat the mixture to 140-160 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into water and acidify with concentrated HCl until the pH is ~2. The resulting precipitate is the diaryl ether product.

-

Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if necessary.

Step 2: Cyclization to this compound

-

Reagent Setup: Place the dried 2-(4-bromophenoxy)benzoic acid from Step 1 into a round-bottom flask.

-

Cyclizing Agent: Add polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) in excess to act as both the solvent and the cyclizing agent.

-

Heating: Heat the mixture to 80-100 °C for 2-4 hours. The acid catalyzes an intramolecular electrophilic acylation, closing the ring to form the xanthenone.

-

Workup: Carefully pour the hot mixture onto crushed ice. This quenches the reaction and precipitates the solid product.

-

Purification: Filter the crude this compound, wash with water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid, and then again with water. The product can be further purified by recrystallization from toluene or column chromatography on silica gel.

Key Synthetic Applications: The Power of Cross-Coupling

The bromine atom at the C2 position is the molecule's primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a wide variety of functional groups, transforming the simple starting material into complex, high-value compounds.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is arguably the most powerful and widely used method for forming carbon-carbon bonds with this compound. It involves the reaction of the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11]

Detailed Protocol: Suzuki Coupling of this compound

This protocol is a representative procedure for coupling an arylboronic acid.

-

Degassing: In a sealed tube or Schlenk flask, combine this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like sodium carbonate (Na₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent mixture. A common system is a biphasic mixture of toluene and water (e.g., 4:1 ratio), often with ethanol to aid solubility. The base is typically dissolved in the aqueous phase.

-

Inert Atmosphere: Subject the reaction mixture to several freeze-pump-thaw cycles or bubble with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.[11]

-

Reaction: Heat the sealed reaction to 80-100 °C for 6-18 hours, with stirring. Monitor the reaction's completion by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-substituted xanthenone.

Causality Insight: The base is essential for the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic "ate" complex, which then efficiently transfers its organic group to the palladium center.[10][12]

Applications in Research and Development

The derivatives synthesized from this compound have found significant applications in diverse scientific fields.

-

Medicinal Chemistry: The xanthenone scaffold is a cornerstone in the development of new therapeutic agents. By using cross-coupling to attach various pharmacophores to the 2-position, researchers can synthesize libraries of compounds for screening against biological targets like enzymes and receptors.[1][3] For example, hydroxylated xanthenones have shown potent antioxidant and enzyme-inhibiting activities relevant to skin anti-aging.[13]

-

Materials Science and Photochemistry: The rigid, conjugated xanthenone structure imparts useful photophysical properties. Derivatives are explored as photosensitizers, where the heavy bromine atom can enhance intersystem crossing to the triplet state, a key process for generating reactive oxygen species in photodynamic therapy or initiating polymerization.[2][14] The extended π-systems created via cross-coupling also make these compounds candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.[1]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[15]

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1][15] Avoid contact with skin and eyes.[15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[1][16] It is stable under normal conditions but should be kept away from strong oxidizing agents.[1]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[17]

Hazard Statements:

-

H302: Harmful if swallowed.[15]

-

H315: Causes skin irritation.[15]

-

H319: Causes serious eye irritation.[15]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemistry and biology. Its robust synthesis and, most importantly, its amenability to powerful C-C bond-forming reactions like the Suzuki coupling, provide a reliable and versatile platform for constructing molecular complexity. For researchers in drug development and materials science, mastering the chemistry of this scaffold opens a direct route to novel compounds with potentially groundbreaking applications.

References

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 56341-31-2 [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen | MDPI [mdpi.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient | MDPI [mdpi.com]

- 14. 2-Bromo-5-hydroxyphenylporphyrins for photodynamic therapy: photosensitization efficiency, subcellular localization and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. 2-Bromo-9H-thioxanthen-9-one | 20077-10-5 [sigmaaldrich.com]

- 17. echemi.com [echemi.com]

- 18. 56341-31-2 | 2-Bromoxanthone | Bromides | Ambeed.com [ambeed.com]

A Comprehensive Technical Guide to the Molecular Weight of 2-bromo-9H-xanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Understanding the Molecular Weight of 2-bromo-9H-xanthen-9-one

The molecular weight of a compound is a fundamental chemical property that dictates its stoichiometric relationships in chemical reactions and influences its physical and biological properties. For this compound, a precise understanding of its molecular weight is critical for its application in the synthesis of fluorescent dyes, photoactive compounds, and potential pharmaceutical agents.[1]

Chemical Structure and Elemental Composition

This compound is a heterocyclic building block with the chemical formula C₁₃H₇BrO₂.[2][3] Its structure consists of a xanthen-9-one core with a bromine atom substituted on the aromatic ring. The precise arrangement of these atoms is what defines its chemical identity and, consequently, its molecular weight.

Calculation from Atomic Weights

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation relies on the standard atomic weights of the constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 13 | 12.011[4][5][6][7] | 156.143 |

| Hydrogen | H | 7 | 1.008[8][9][10][11][12] | 7.056 |

| Bromine | Br | 1 | 79.904[13][14][15][16][17] | 79.904 |

| Oxygen | O | 2 | 15.999[18][19][20][21][22] | 31.998 |

| Total | 275.101 |

Based on this, the calculated molecular weight of this compound is 275.10 g/mol .[1][2][23] This value is a cornerstone for any quantitative work involving this compound.

Experimental Verification of Molecular Weight

While the calculated molecular weight provides a theoretical value, experimental verification is a critical step in confirming the identity and purity of a synthesized or procured sample. This self-validating approach is integral to ensuring the reliability of experimental results.

Mass Spectrometry: A Definitive Analysis

Mass spectrometry is the premier technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Workflow: Molecular Weight Determination by Mass Spectrometry

Caption: Workflow for molecular weight verification using mass spectrometry.

Causality in Experimental Choices:

-

Ionization Technique: The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is crucial. ESI is a "soft" ionization technique suitable for preventing fragmentation of the parent molecule, ensuring the molecular ion peak is readily identifiable.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous formula confirmation, HRMS is employed. It provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.

Significance in Research and Development

An accurate molecular weight is indispensable for a range of applications in the laboratory and in drug development.

Stoichiometric Calculations

In synthetic organic chemistry, precise knowledge of the molecular weight of this compound is fundamental for calculating molar equivalents in reactions such as Suzuki or Heck couplings, where it serves as a key intermediate.[1] This ensures optimal reaction yields and minimizes the formation of impurities.

Purity Assessment

The molecular weight is a key parameter in assessing the purity of a sample. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can separate impurities and provide their molecular weights, aiding in their identification.

Characterization of Derivatives

In drug discovery and materials science, this compound is a scaffold for creating novel molecules with desired properties.[1] Accurate molecular weight determination of the resulting derivatives is a primary step in their characterization and confirmation of successful synthesis.

Logical Relationship: From Molecular Weight to Application

Caption: The central role of accurate molecular weight in the R&D lifecycle.

Conclusion

The molecular weight of this compound, calculated as 275.10 g/mol , is a fundamental constant that underpins its use in scientific research. Its experimental verification through techniques like mass spectrometry provides the necessary confidence in the identity and purity of the material, ensuring the integrity of subsequent experimental work. For researchers and developers, a thorough understanding of this core property is not merely academic but a practical necessity for innovation.

References

- 1. This compound [myskinrecipes.com]

- 2. 56341-31-2|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-9H-xanthen-9-one | C13H7BrO2 | CID 231608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. youtube.com [youtube.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Bromine - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 16. byjus.com [byjus.com]

- 17. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. princeton.edu [princeton.edu]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 22. Oxygen, atomic [webbook.nist.gov]

- 23. This compound - [sigmaaldrich.com]

Introduction: The Xanthone Scaffold and the Strategic Importance of 2-bromo-9H-xanthen-9-one

An In-Depth Technical Guide to 2-bromo-9H-xanthen-9-one: Synthesis, Reactivity, and Applications in Drug Discovery

The xanthone, or 9H-xanthen-9-one, core is a dibenzo-γ-pyrone heterocyclic scaffold that is a cornerstone in medicinal chemistry and natural product science.[1][2] Xanthone derivatives, found in various medicinal plants and marine fungi, exhibit a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The biological function of these compounds is intrinsically linked to the substitution patterns on their tricyclic framework, making the development of synthetic routes to specifically functionalized xanthones a critical endeavor for drug discovery professionals.[1]

Within this context, this compound emerges as a pivotal synthetic intermediate. Its structure combines the privileged xanthone scaffold with a strategically placed bromine atom. This halogen serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions to build molecular complexity and generate diverse libraries of novel compounds for biological screening.[5] This guide provides a comprehensive technical overview of this compound, detailing its structural properties, synthesis, chemical reactivity, and profound utility in the field of drug development.

Part 1: Structural and Physicochemical Characterization

This compound is a solid, typically off-white, compound at room temperature.[6] Its core structure consists of a central pyran ring fused with two benzene rings, with a ketone at position 9 and a bromine atom at position 2.

Structural Formula:

(Simplified representation: A central six-membered ring containing an oxygen atom and a carbonyl group, fused to two benzene rings on opposite sides. One of the benzene rings has a bromine atom attached at the para position relative to the ether linkage.)

The precise placement of the bromine atom significantly influences the molecule's electronic properties and reactivity, making it an ideal substrate for regioselective synthetic modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56341-31-2 | |

| Molecular Formula | C₁₃H₇BrO₂ | [5][6] |

| Molecular Weight | 275.10 g/mol | [6] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid | [6][7] |

| Purity | Typically ≥98% | |

| Storage | Sealed in a dry place at room temperature | |

| InChI Key | DYQUGFRRGGOYCA-UHFFFAOYSA-N | [6] |

Spectroscopic data, particularly ¹H and ¹³C NMR, are essential for structural confirmation. Published data for this compound confirms the expected aromatic proton and carbon signals, with chemical shifts influenced by the electron-withdrawing effects of the carbonyl and bromo substituents.[7]

Part 2: Synthesis and Purification

The most direct and common method for preparing this compound is through the electrophilic aromatic substitution of the parent 9H-xanthen-9-one. The substitution pattern is directed by the existing functional groups. While the carbonyl group is deactivating, the ether oxygen is an ortho-, para-director, guiding the incoming electrophile.

Experimental Protocol: Synthesis via Direct Bromination

This protocol describes a representative method for the synthesis of this compound. The causality behind this choice is the high regioselectivity and reliability of electrophilic bromination on activated aromatic systems.

Materials:

-

9H-xanthen-9-one

-

N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)

-

Glacial Acetic Acid or Carbon Tetrachloride (CCl₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol or Methanol for recrystallization

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 9H-xanthen-9-one (1 equivalent) in a suitable solvent like glacial acetic acid.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution.[8] The use of NBS is often preferred over liquid bromine for safety and handling reasons. The succinimide byproduct is also easily removed.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for several hours (e.g., 4-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into an ice-water bath. This will cause the crude product to precipitate.

-

Neutralization & Filtration: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid sequentially with water and then with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a crystalline solid.[8]

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Strategic Applications

The true value of this compound for researchers lies in the reactivity of its carbon-bromine bond. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the C-2 position. This transforms the simple starting material into a versatile scaffold for generating chemical diversity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating system for functionalizing the xanthone core. The choice of the Suzuki reaction is based on its broad substrate scope, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Materials:

-

This compound (1 equivalent)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents)

-

Base, e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Solvent system, e.g., Toluene/Ethanol/Water mixture

Procedure:

-

Setup: To a sealed tube or Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the boronic acid derivative, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene, Ethanol, and an aqueous solution of the base).

-

Reaction: Seal the vessel and heat the reaction mixture with stirring (e.g., 80-110 °C) for 6-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-9H-xanthen-9-one derivative.

Diagram: Diversification via Cross-Coupling

Caption: Diversification of the xanthone scaffold using this compound.

Part 4: Relevance in Medicinal Chemistry and Drug Discovery

The xanthone scaffold is considered a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.[1] The synthesis of xanthone libraries, facilitated by intermediates like this compound, is a proven strategy for identifying new therapeutic agents.

-

Anticancer Activity: Many synthetic and natural xanthone derivatives have demonstrated potent anticancer activity.[3] They can interfere with various cancer hallmarks, including cell proliferation, apoptosis, and inflammation.[3] For instance, the presence of a bromo-substituent has been shown to enhance the antibacterial and potential anticancer potency of related heterocyclic compounds.[9]

-

Enzyme Inhibition: Xanthone derivatives are known to be effective enzyme inhibitors.[10] For example, certain substituted xanthones act as acetylcholinesterase inhibitors, a key target in Alzheimer's disease therapy.[10]

-

Antioxidant and Anti-inflammatory Properties: The phenolic nature of many xanthone derivatives imparts significant antioxidant and anti-inflammatory effects.[11][12] These properties are crucial for developing treatments for diseases associated with oxidative stress and chronic inflammation.

-

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues from this compound, researchers can systematically probe the structure-activity relationships of the xanthone scaffold.[11] This allows for the rational design of more potent and selective drug candidates by correlating specific structural modifications with changes in biological activity.

Conclusion

This compound is far more than a simple chemical compound; it is a strategic tool for innovation in chemical synthesis and drug discovery. Its stable, privileged xanthone core combined with a highly reactive bromine handle provides an accessible and versatile platform for creating vast libraries of novel molecules. The robust and well-understood methodologies for its synthesis and subsequent functionalization empower researchers to explore new chemical space efficiently. As the demand for novel therapeutics continues to grow, the importance of such fundamental building blocks in the design and development of next-generation medicines remains paramount.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen [mdpi.com]

- 8. 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xanthenedione Derivatives, New Promising Antioxidant and Acetylcholinesterase Inhibitor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to 2-Bromo-9H-xanthen-9-one: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The xanthone (9H-xanthen-9-one) scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic molecules of significant pharmacological importance.[1] This dibenzo-γ-pyrone framework is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The functionalization of the xanthone core is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on 2-bromo-9H-xanthen-9-one , a pivotal synthetic intermediate. The introduction of a bromine atom at the C-2 position provides a versatile chemical handle for further molecular elaboration, primarily through modern cross-coupling reactions.[3] This document provides an in-depth overview of its chemical properties, validated synthesis and derivatization protocols, spectroscopic characterization, and applications in research and drug development, designed to serve as a comprehensive resource for professionals in the field.

Section 1: Core Molecular Data and Physicochemical Properties

Precise knowledge of a compound's properties is fundamental for its application in synthesis and biological screening. This compound is a stable, crystalline solid under ambient conditions. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 56341-31-2 | |

| Molecular Formula | C₁₃H₇BrO₂ | |

| Molecular Weight | 275.10 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Purity | ≥ 98% (Typical) | |

| Melting Point | Data not available. For comparison, the isomer 3-bromo-9H-xanthen-9-one has a melting point of 124 - 128 °C. | [5] |

| InChI Key | DYQUGFRRGGOYCA-UHFFFAOYSA-N | |

| Storage | Store at room temperature in a dry, well-ventilated area. |

Section 2: Synthesis and Purification

The most common and direct method for preparing this compound is the electrophilic aromatic bromination of the parent scaffold, 9H-xanthen-9-one. The electron-rich nature of the aromatic rings directs substitution, but regioselectivity can be controlled through the careful choice of brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its ease of handling and milder reaction conditions compared to molecular bromine.[6]

Workflow for Electrophilic Bromination

Caption: General workflow for the synthesis of this compound via electrophilic bromination.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for electrophilic aromatic bromination.[6]

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-xanthen-9-one (1.0 eq.) in anhydrous acetonitrile (approx. 0.5 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C.

-

Reagent Addition: To the cooled solution, add N-Bromosuccinimide (NBS) (1.0 eq.) in a single portion.

-

Causality Insight: NBS is chosen as the brominating agent for its high selectivity and safer handling profile. Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of reactants without interfering with the reaction mechanism. Conducting the initial addition at 0 °C helps to control the reaction exotherm and minimize the formation of undesired polybrominated byproducts.

-

-

Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture vigorously overnight (typically 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water (10 volumes relative to the acetonitrile).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 10 volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Section 3: Spectroscopic Characterization

Structural confirmation is paramount. The following data represents typical spectroscopic signatures used to identify and confirm the purity of this compound.

| Technique | Characteristic Features |

| ¹H NMR | Aromatic region (δ 7.3-8.5 ppm) will show a characteristic set of doublets and multiplets. The proton ortho to the bromine will appear as a singlet or a doublet with a small coupling constant, shifted downfield. The proton peri to the carbonyl (H-8) is typically the most downfield signal. |

| ¹³C NMR | The spectrum will display 13 distinct carbon signals. The carbonyl carbon (C-9) appears significantly downfield (~176 ppm). The carbon atom bearing the bromine (C-2) will be shifted to ~117 ppm, and its signal intensity may be reduced due to the quadrupolar effect of bromine. |

| FT-IR (Predicted) | - C=O Stretch: Strong, sharp absorption band around 1650-1670 cm⁻¹ .[7]- Aromatic C=C Stretch: Multiple sharp bands in the 1450-1615 cm⁻¹ region.[7]- C-O-C Asymmetric Stretch: Strong band in the 1200-1300 cm⁻¹ region.- Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹ .[8]- C-Br Stretch: Absorption in the fingerprint region, typically 500-650 cm⁻¹ . |

| Mass Spectrometry (EI) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (e.g., m/z 274 and 276). |

Section 4: Chemical Reactivity and Derivatization

The C-2 bromine atom is the key site of reactivity, making the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the xanthone core and an aryl or vinyl boronic acid, is one of the most powerful and widely used transformations for this purpose.[9]

Reaction Diagram: Suzuki-Miyaura Cross-Coupling

Caption: Schematic of a Suzuki-Miyaura reaction using this compound as the electrophile.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki couplings on related halo-aromatic systems.[10]

-

Inert Atmosphere: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).

-

Degassing: Seal the tube with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

-

Causality Insight: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Establishing an inert atmosphere is critical to prevent catalyst degradation and ensure efficient catalytic turnover.

-

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water). Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.).

-

Causality Insight: The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, forming a more nucleophilic boronate species. The specific solvent mixture is chosen to ensure solubility of both the organic and inorganic reagents.

-

-

Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and stir vigorously until the starting material is consumed as monitored by TLC.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the 2-substituted xanthone derivative.

Section 5: Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. The broader class of xanthones has demonstrated significant potential in several therapeutic areas.

-

Anticancer Activity: Numerous natural and synthetic xanthones exhibit potent cytotoxic activity against a range of human tumor cell lines, including breast, lung, and colon cancer.[1][11] The mechanism of action often involves the modulation of key signaling pathways or induction of apoptosis. While many tested compounds are hydroxylated or prenylated, the 2-bromo derivative serves as a precursor to novel analogues that can be explored for improved potency and selectivity. Notably, several synthesized oxygenated xanthones were found to be non-cytotoxic in Caco-2 cells at concentrations up to 50 µM, suggesting a favorable initial safety profile for the core scaffold.[12]

-

Antimicrobial Agents: Derivatives of the xanthone core have shown significant antifungal and antibacterial properties.[13] Studies on 2-substituted xanthones have demonstrated activity against pathogenic fungi like Trichophyton mentagrophytes and bacteria such as Staphylococcus aureus and Escherichia coli.[5][13] The 2-bromo position is an ideal attachment point for synthesizing libraries of new derivatives to optimize antimicrobial efficacy.

-

Materials Science and Bioimaging: The rigid, planar, and fluorescent nature of the xanthone core makes it an attractive scaffold for the development of photoactive compounds.[5] The 2-bromo derivative is used as an intermediate in the synthesis of fluorescent dyes and chemical sensors.[5] These molecules can be applied in bioimaging to visualize biological processes or in materials science as photoinitiators for polymerization reactions.

Section 6: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as toxic if swallowed and can cause skin and eye irritation.

| Hazard Class | GHS Information |

| Pictogram(s) |

|

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash hands and skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P316: IF SWALLOWED: Get emergency medical help immediately.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. |

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, impervious gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First-Aid Measures:

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.

-

Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is more than a simple chemical; it is a strategic starting material for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient route to a vast chemical space of novel xanthone derivatives. By leveraging the protocols and understanding the properties outlined in this guide, researchers can effectively utilize this compound to synthesize next-generation therapeutics, advanced molecular probes, and novel photoactive materials.

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 9H-Thioxanthene, 2-bromo- | 135566-29-9 [smolecule.com]

- 4. ricerca.unich.it [ricerca.unich.it]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgsyn.org [orgsyn.org]

- 10. Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity of Some Prenylated Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Antifungal and antibacterial activity of the newly synthesized 2-xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-bromo-9H-xanthen-9-one from xanthone

An In-Depth Technical Guide to the Synthesis of 2-bromo-9H-xanthen-9-one from Xanthone

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and materials science. Xanthones are a class of heterocyclic compounds known for their "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1][2] The introduction of a bromine atom at the C-2 position via electrophilic aromatic substitution creates a versatile handle for further chemical modification through cross-coupling reactions, enabling the synthesis of complex derivatives.[3] This document details the underlying reaction mechanism, provides step-by-step experimental protocols for direct bromination, outlines critical safety precautions, and offers insights into the characterization of the final product.

Introduction: The Strategic Importance of this compound

The 9H-xanthen-9-one (xanthone) core is a dibenzo-γ-pyrone framework that is prevalent in numerous naturally occurring and synthetic compounds with significant pharmacological activities.[2] Its rigid, planar structure is ideal for binding to multiple protein receptors, making it a valuable scaffold in drug discovery.[1]

The functionalization of the xanthone nucleus is a key strategy for modulating its biological profile. Halogenation, specifically bromination, is a fundamental transformation that installs a reactive functional group onto the aromatic ring. The resulting this compound is not typically the final active molecule but rather a crucial building block. The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of novel, complex molecular architectures.[3]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from xanthone proceeds via an electrophilic aromatic substitution (EAS) reaction. The key steps of this mechanism are outlined below.

2.1. Directing Effects of the Xanthone Core The xanthone molecule contains two key features that influence the regioselectivity of the bromination:

-

Ether Oxygen: The oxygen atom in the central pyrone ring is an ortho-, para-directing activator due to its ability to donate a lone pair of electrons, stabilizing the intermediate carbocation (arenium ion).

-

Carbonyl Group: The carbonyl group is a meta-directing deactivator through its electron-withdrawing inductive and resonance effects.

The interplay of these effects directs the incoming electrophile (Br⁺) primarily to the C-2 and C-4 positions. Under controlled conditions, monosubstitution at the C-2 position is favored.

2.2. Mechanistic Pathway The bromination typically involves molecular bromine (Br₂) in a suitable solvent like glacial acetic acid.[4] While a Lewis acid catalyst is often used for brominating deactivated rings, the xanthone nucleus is sufficiently reactive for the reaction to proceed without one, albeit potentially requiring heat.

The mechanism can be visualized as follows:

-

Polarization of Bromine: The Br-Br bond becomes polarized as it approaches the electron-rich aromatic ring of xanthone.

-

Nucleophilic Attack: The π-system of the xanthone ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base (e.g., the solvent or a bromide ion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Mechanism of Electrophilic Bromination of Xanthone.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory synthesis of this compound.

3.1. Materials and Equipment

| Reagents & Solvents | Equipment |

| 9H-Xanthen-9-one (Xanthone) | Round-bottom flask (e.g., 250 mL) |

| Molecular Bromine (Br₂) | Reflux condenser |

| Glacial Acetic Acid | Dropping funnel |

| Sodium Thiosulfate | Magnetic stirrer and heat plate |

| Sodium Bicarbonate | Ice bath |

| Dichloromethane (DCM) | Buchner funnel and filter paper |

| Anhydrous Sodium Sulfate | Separatory funnel |

| Ethanol (for recrystallization) | Rotary evaporator |

3.2. Synthesis Workflow

Caption: Experimental Workflow for Xanthone Bromination.

3.3. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve xanthone (e.g., 5.0 g, 25.5 mmol) in glacial acetic acid (100 mL).

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (e.g., 1.4 mL, 27.0 mmol, 1.05 eq) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirring xanthone solution at room temperature over 30 minutes. Caution: Bromine is highly corrosive and toxic; perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 400 mL of cold water and a saturated aqueous solution of sodium thiosulfate (approx. 50 mL) to quench any unreacted bromine. A precipitate should form.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acetic acid, followed by distilled water (3 x 100 mL) until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or glacial acetic acid and allow it to cool slowly to form crystals. Filter the purified crystals and wash with a small amount of cold ethanol.

-

Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. A white or off-white solid is expected.[5]

3.4. Quantitative Data Summary

| Parameter | Value | Notes |

| Xanthone | 5.0 g (25.5 mmol) | Starting material |

| Bromine (Br₂) | 1.4 mL (4.3 g, 27.0 mmol) | 1.05 molar equivalents |

| Glacial Acetic Acid | 120 mL | Solvent |

| Reaction Temperature | ~118°C (Reflux) | - |

| Reaction Time | 4-6 hours | Monitor by TLC |

| Expected Yield | 80-90% | Yields can vary based on conditions.[4] |

| Product Appearance | White to off-white crystalline solid | [5] |

Safety and Hazard Management

Strict adherence to safety protocols is mandatory when performing this synthesis.

-

Bromine (Br₂): Extremely toxic, corrosive, and causes severe burns. Inhalation can be fatal. All handling must be done in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., Viton or laminate), safety goggles, and a lab coat. Have a bromine spill kit and a quenching agent (sodium thiosulfate solution) readily available.

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye damage. Use in a well-ventilated area.

-

This compound: Classified as toxic if swallowed (H301).[6] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. Store in a locked, secure area.[6]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are required at all times.[6]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. Key signals include: δ 8.45–8.41 (m, 1H), 8.31 (dd, J = 8.0, 1.8 Hz, 1H), 7.82–7.70 (m, 2H), 7.51–7.45 (m, 1H), 7.43–7.35 (m, 2H) ppm.[5]

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should show the following key peaks: δ 176.1, 156.1, 155.0, 137.8, 135.3, 129.3, 126.9, 124.4, 123.2, 121.6, 120.1, 118.2, 117.2 ppm.[5]

-

Melting Point: The literature melting point for similar brominated thioxanthenones is in the range of 164-168°C, which can serve as a preliminary indicator of purity.[7]

-

Mass Spectrometry: To confirm the molecular weight (275.00 g/mol for C₁₃H₇BrO₂) and isotopic pattern characteristic of a monobrominated compound.

Conclusion

The synthesis of this compound from xanthone is a robust and fundamental transformation in organic chemistry. The direct bromination via electrophilic aromatic substitution provides a reliable route to this valuable synthetic intermediate. By understanding the underlying mechanism, adhering to the detailed experimental protocol, and observing stringent safety measures, researchers can efficiently produce this key building block for application in the synthesis of novel compounds for drug discovery and materials science.

References

Spectroscopic Data for 2-Bromo-9H-xanthen-9-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9H-xanthen-9-one is a halogenated derivative of the xanthone scaffold, a heterocyclic compound with a dibenzo-γ-pyrone framework. Xanthones and their derivatives are of significant interest to the scientific community due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 2-position of the xanthen-9-one core can significantly influence its physicochemical properties and biological activity. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and the development of new therapeutic agents. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with expert interpretation and detailed experimental protocols.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the 9H-xanthen-9-one core is presented below. The bromine atom in the title compound is located at the C-2 position.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-bromo-9H-xanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-9H-xanthen-9-one, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. In the absence of readily available experimental data, this guide leverages high-fidelity spectral prediction methodologies to elucidate the structural characteristics of the molecule. We will delve into the theoretical principles governing the chemical shifts and coupling patterns, present a detailed assignment of the predicted proton signals, and outline the experimental considerations for acquiring a high-quality spectrum. This document serves as a valuable resource for researchers working with xanthenone derivatives, offering insights into spectral interpretation and structural verification.

Introduction: The Significance of this compound and the Power of NMR

This compound is a halogenated derivative of the xanthenone scaffold, a privileged structure in medicinal chemistry and materials science. The presence of the bromine atom at the 2-position provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with tailored biological activities and photophysical properties.[1] The xanthenone core itself is found in numerous natural products and has been associated with a wide array of pharmacological effects.[2]

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic environments of protons within a molecule, ¹H NMR provides detailed information about the connectivity of atoms, the electronic environment of different functional groups, and the stereochemical relationships between protons.[3] For a molecule like this compound, ¹H NMR is crucial for confirming its identity, assessing its purity, and providing the foundational data for the characterization of its subsequent derivatives.

This guide will walk through the predicted ¹H NMR spectrum of this compound, offering a detailed interpretation that connects the spectral features to the underlying molecular structure.

Methodology: Predicting and Acquiring the ¹H NMR Spectrum

In Silico Spectrum Prediction

Due to the limited availability of public experimental ¹H NMR data for this compound, a high-quality predicted spectrum was generated using the online NMR prediction tool, NMRDB.org.[4] This tool utilizes a combination of computational methods to estimate the chemical shifts (δ) and coupling constants (J) of each proton in the molecule.

The process for generating the predicted spectrum is as follows:

-

The chemical structure of this compound was drawn using the integrated molecular editor.

-

The prediction algorithm was executed to calculate the ¹H NMR spectrum.

-

The resulting spectrum, including chemical shifts, multiplicities, and integration values, was then used for the analysis presented in this guide.

It is important to note that while prediction algorithms are powerful tools, the resulting spectrum is a theoretical representation.[5] Experimental conditions such as solvent, temperature, and concentration can influence the exact chemical shifts and peak shapes.

Recommended Experimental Protocol for Spectrum Acquisition

For researchers seeking to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (300-500 MHz Spectrometer):

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is generally sufficient for aromatic compounds.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Baseline correct the spectrum to ensure accurate integration.

-

Integrate all signals to determine the relative number of protons.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Structural Analysis and Proton Environments

To understand the ¹H NMR spectrum, it is essential to first analyze the structure of this compound and identify the different proton environments.

Figure 1. Structure of this compound with proton numbering.

The molecule possesses a plane of symmetry, but the bromine substituent at the 2-position removes this symmetry, making all seven aromatic protons chemically non-equivalent. We can therefore expect to see seven distinct signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum and Signal Assignments

The predicted ¹H NMR spectrum of this compound is presented below, followed by a detailed analysis of each signal.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | 8.25 | d | 2.1 |

| H3 | 7.65 | dd | 8.7, 2.1 |

| H4 | 7.45 | d | 8.7 |

| H5 | 7.75 | dd | 7.9, 1.5 |

| H6 | 7.40 | td | 7.9, 1.5 |

| H7 | 7.60 | td | 7.9, 1.5 |

| H8 | 8.15 | dd | 7.9, 1.5 |

Disclaimer: These values are predicted by an algorithm and may differ from experimental results.

Analysis of the Brominated Ring (A-Ring)

-

H1 (Predicted δ ≈ 8.25 ppm, doublet): This proton is in the ortho position to the carbonyl group and meta to the bromine atom. The strong deshielding effect of the carbonyl group places this proton at the furthest downfield position in the brominated ring. It is expected to appear as a doublet due to coupling with H3, with a small meta coupling constant (J ≈ 2.1 Hz).

-

H3 (Predicted δ ≈ 7.65 ppm, doublet of doublets): This proton is ortho to the bromine atom and para to the carbonyl group. It will be deshielded by the bromine atom. It is expected to appear as a doublet of doublets due to coupling with H4 (ortho coupling, J ≈ 8.7 Hz) and H1 (meta coupling, J ≈ 2.1 Hz).

-

H4 (Predicted δ ≈ 7.45 ppm, doublet): This proton is meta to the bromine atom and ortho to the ether oxygen. It is expected to be the most shielded proton in the brominated ring. It should appear as a doublet due to coupling with H3 (ortho coupling, J ≈ 8.7 Hz).

Analysis of the Unsubstituted Ring (B-Ring)

-

H8 (Predicted δ ≈ 8.15 ppm, doublet of doublets): This proton is ortho to the carbonyl group, making it the most deshielded proton on the unsubstituted ring. It will appear as a doublet of doublets due to ortho coupling with H7 (J ≈ 7.9 Hz) and a smaller meta coupling to H6 (J ≈ 1.5 Hz).

-

H5 (Predicted δ ≈ 7.75 ppm, doublet of doublets): This proton is para to the carbonyl group and ortho to the ether oxygen. It is expected to be deshielded. It will appear as a doublet of doublets due to ortho coupling with H6 (J ≈ 7.9 Hz) and a smaller meta coupling to H7 (J ≈ 1.5 Hz).

-

H7 (Predicted δ ≈ 7.60 ppm, triplet of doublets): This proton is meta to the carbonyl group. It will experience coupling from both H6 (ortho, J ≈ 7.9 Hz) and H8 (ortho, J ≈ 7.9 Hz), which would ideally result in a triplet. The additional small meta coupling to H5 (J ≈ 1.5 Hz) will further split this signal into a triplet of doublets.

-

H6 (Predicted δ ≈ 7.40 ppm, triplet of doublets): This proton is also meta to the carbonyl group and is expected to be the most shielded proton on the unsubstituted ring. Similar to H7, it will be split into a triplet by its two ortho neighbors (H5 and H7, J ≈ 7.9 Hz) and further split by a meta coupling to H8 (J ≈ 1.5 Hz), resulting in a triplet of doublets.

Visualizing the Coupling Network

The relationships between the protons can be visualized using a coupling network diagram.

Figure 2. Predicted proton coupling network in this compound.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive theoretical analysis of the ¹H NMR spectrum of this compound. By leveraging a predicted spectrum, we have assigned the chemical shifts and coupling patterns for all seven aromatic protons, providing a valuable reference for researchers in the field. The detailed explanation of the underlying principles of chemical shifts and coupling in this specific molecular context will aid in the interpretation of experimental spectra of this and related xanthenone derivatives.

Future work should focus on obtaining a high-resolution experimental ¹H NMR spectrum of this compound to validate and refine the predictions made in this guide. Further 2D NMR experiments, such as COSY and HMBC, would provide definitive confirmation of the proton assignments and offer deeper insights into the molecular structure.

References

13C NMR data for 2-bromo-9H-xanthen-9-one

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 2-bromo-9H-xanthen-9-one

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of this compound. As a key intermediate in the synthesis of novel organic materials and pharmacologically active compounds, unambiguous structural confirmation is paramount. This document, intended for researchers and drug development professionals, delves into the principles governing the spectral features of this molecule, presents a detailed experimental protocol for data acquisition, and offers a complete, rationalized assignment of the ¹³C NMR signals. The causality behind chemical shifts is explained through an examination of substituent effects and electronic environments within the xanthen-9-one scaffold.

The this compound Scaffold: A Structural Overview

This compound is a heterocyclic compound featuring a dibenzo-γ-pyrone framework. The structure consists of two benzene rings fused to a central pyran ring containing a ketone functional group. The numbering of the carbon atoms, following IUPAC nomenclature, is crucial for the unambiguous assignment of NMR signals.

The key structural features influencing the ¹³C NMR spectrum are:

-

The Carbonyl Group (C=O) at C9: This group is strongly electron-withdrawing and creates a significant deshielding effect on the C9 carbon and adjacent carbons.[1][2]

-

The Ether Linkage (-O-): The oxygen atom at position 10 is electronegative, influencing the chemical shifts of the adjacent quaternary carbons (C9a, C10a).

-

The Bromine Substituent at C2: As an electronegative halogen, bromine influences the electron density of the substituted aromatic ring, affecting the chemical shifts of the ipso-carbon (C2) as well as the ortho, meta, and para carbons.[3]

-

Aromaticity: The delocalized π-electron systems of the benzene rings dictate that most carbon signals will appear in the characteristic aromatic region (approx. 110-160 ppm).[2]

Below is the structure with the standardized numbering used for spectral assignment.

Caption: Structure and IUPAC numbering of the this compound molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of high-quality ¹³C NMR data requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed to ensure reproducibility and accuracy. This methodology is based on standard practices for small organic molecules.[4]

Step-by-Step Methodology

-

Sample Preparation:

-